molecular formula C30H53Br B12851943 1-Bromo-4-(2-decyltetradecyl)benzene

1-Bromo-4-(2-decyltetradecyl)benzene

Cat. No.: B12851943
M. Wt: 493.6 g/mol
InChI Key: AOBZXGOBOOSYCS-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-decyltetradecyl)benzene is a brominated aromatic compound featuring a bulky branched alkyl chain (2-decyltetradecyl) at the para position relative to the bromine substituent. The bromine atom serves as a reactive site for cross-coupling reactions, while the long alkyl chain enhances solubility in non-polar solvents and influences steric interactions during chemical transformations .

Properties

Molecular Formula

C30H53Br

Molecular Weight

493.6 g/mol

IUPAC Name

1-bromo-4-(2-decyltetradecyl)benzene

InChI

InChI=1S/C30H53Br/c1-3-5-7-9-11-13-14-16-18-20-22-28(27-29-23-25-30(31)26-24-29)21-19-17-15-12-10-8-6-4-2/h23-26,28H,3-22,27H2,1-2H3

InChI Key

AOBZXGOBOOSYCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)CC1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-4-(2-decyltetradecyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-(2-decyltetradecyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction proceeds under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

1-Bromo-4-(2-decyltetradecyl)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-4-(2-decyltetradecyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-decyltetradecyl)benzene in chemical reactions involves the reactivity of the bromine atom and the benzene ring. The bromine atom is a good leaving group, facilitating substitution reactions. The benzene ring can participate in electrophilic aromatic substitution reactions, where the electron density of the ring influences the reactivity and orientation of incoming electrophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Synthetic Methods : The target compound’s synthesis likely involves Grignard alkylation or Suzuki coupling, similar to 1-Bromo-4-(2-ethylhexyl)benzene . However, the longer 2-decyltetradecyl chain may necessitate optimized conditions to manage steric bulk. In contrast, 1-Bromo-4-(3-thienyl)benzene is synthesized via Suzuki-Miyaura coupling, leveraging aryl boronic acids .
  • Reactivity: The bulky alkyl chain in the target compound reduces reactivity in cross-coupling reactions compared to smaller substituents (e.g., 2-ethylhexyl) or conjugated systems (e.g., thienyl). For instance, Sonogashira coupling of 1-Bromo-4-(3-thienyl)benzene proceeds efficiently due to the electron-rich thiophene ring , whereas steric hindrance in the target compound may slow reaction kinetics.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Brominated arenes are pivotal in Suzuki, Sonogashira, and Stille couplings. The target compound’s reactivity is influenced by:

  • Steric Effects : The bulky alkyl chain hinders palladium catalyst access to the bromine site, reducing coupling efficiency compared to 1-Bromo-4-(2-ethylhexyl)benzene .
  • Electronic Effects : Alkyl groups are weakly electron-donating via inductive effects, slightly deactivating the benzene ring relative to electron-withdrawing groups. This contrasts with 1-Bromo-4-(3-thienyl)benzene, where the thienyl group’s conjugation enhances electron density, accelerating coupling reactions .

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s synthesis requires stringent control of steric effects, as evidenced by the high yields (98%) achieved in iodination steps for analogous compounds like 1-Bromo-4-(2-iodo-3-thienyl)benzene .
  • Toxicity Data: Limited toxicological information is available for brominated alkylbenzenes, though safety protocols for handling similar compounds (e.g., 4-(Bromomethyl)benzaldehyde) emphasize rigorous protective measures .

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